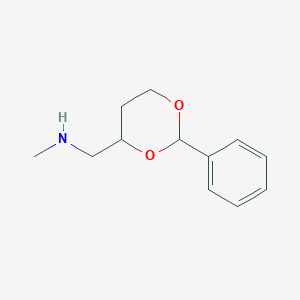

4-Methylaminomethyl-2-phenyl-1,3-dioxane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-methyl-1-(2-phenyl-1,3-dioxan-4-yl)methanamine |

InChI |

InChI=1S/C12H17NO2/c1-13-9-11-7-8-14-12(15-11)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |

InChI Key |

FZKHAGVVRXTUAL-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCOC(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylaminomethyl 2 Phenyl 1,3 Dioxane and Analogous Structures

Foundational Synthetic Routes to the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is a common heterocyclic motif that serves as a protective group for carbonyls and 1,3-diols and is a core component of various biologically active molecules. nih.gov Its synthesis is well-established, with two primary methods being acetalization reactions and Prins cyclizations.

The most classical and direct method for preparing 1,3-dioxanes is the acid-catalyzed condensation of a carbonyl compound (an aldehyde or a ketone) with a 1,3-diol. organic-chemistry.orgthieme-connect.de This reaction is an equilibrium process, and to drive it towards the formation of the dioxane product, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The reaction can be catalyzed by both Brønsted and Lewis acids. organic-chemistry.org p-Toluenesulfonic acid (p-TsOH) is a standard Brønsted acid catalyst used in refluxing toluene. organic-chemistry.org Various Lewis acids have also been shown to be effective, offering chemoselectivity under mild conditions. organic-chemistry.org The stability of the resulting 1,3-dioxane is generally greater than that of the analogous 1,3-dioxolane formed from 1,2-diols. organic-chemistry.org

| Catalyst Type | Examples | Typical Conditions | Reference |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Refluxing toluene with Dean-Stark trap | organic-chemistry.org |

| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Mild conditions, chemoselective | organic-chemistry.org |

| Erbium triflate (Er(OTf)₃) | Wet nitromethane, room temperature | organic-chemistry.org | |

| Cerium(III) triflate (Ce(OTf)₃) | Wet nitromethane, near-neutral pH | organic-chemistry.org | |

| Other | Iodine (I₂) | Neutral, aprotic conditions | organic-chemistry.org |

The Prins reaction is another powerful tool for constructing the 1,3-dioxane skeleton. This reaction typically involves the acid-catalyzed cyclization of an alkene, such as styrene, with an aldehyde, most commonly formaldehyde (used in the form of paraformaldehyde or formalin). researchgate.netnih.govbeilstein-journals.org The reaction proceeds through an oxocarbenium ion intermediate, which undergoes a π-cation cyclization with the alkene. researchgate.net

Recent advancements have focused on developing enantioselective versions of the Prins reaction using chiral Brønsted acid catalysts, such as confined imino-imidodiphosphates (iIDPs). nih.govacs.org These methods allow for the synthesis of optically active 1,3-dioxanes in good yields and with high enantioselectivity. acs.org The reaction can be influenced by the choice of catalyst and reaction conditions, leading to stereoselective formation of the tetrahydropyran ring. beilstein-journals.org

Synthesis of 2-Phenyl-1,3-Dioxane (B8809928) Skeletons

To synthesize the specific 2-phenyl-1,3-dioxane core of the target molecule, aromatic aldehydes, primarily benzaldehyde, are used as the carbonyl component in the aforementioned reactions.

The direct condensation of benzaldehyde with a suitable 1,3-diol is the most straightforward approach to the 2-phenyl-1,3-dioxane skeleton. nih.govnih.gov This reaction follows the general principles of acetalization, typically employing an acid catalyst and conditions that facilitate water removal. For instance, reacting benzaldehyde with pentane-1,3,5-triol in the presence of p-TsOH leads to the formation of a 4-(2-hydroxyethyl)-2-phenyl-1,3-dioxane, a key intermediate for further functionalization. mdpi.com Similarly, other aromatic aldehydes can be used to generate a variety of 2-aryl-1,3-dioxanes. nih.govresearchgate.net

A range of catalytic systems have been developed to optimize the synthesis of 2-aryl-1,3-dioxanes, with a distinction between metal-based Lewis acids and metal-free conditions.

Lewis Acid Catalyzed Approaches: Lewis acids are highly efficient catalysts for this transformation. Zirconium tetrachloride (ZrCl₄), for example, is a highly effective and chemoselective catalyst for the acetalization of carbonyl compounds under mild conditions. organic-chemistry.org Other gentle Lewis acids like erbium(III) triflate (Er(OTf)₃) and cerium(III) triflate (Ce(OTf)₃) can catalyze the reaction at room temperature in wet nitromethane. organic-chemistry.org These catalysts are often preferred for substrates with acid-sensitive functional groups.

Metal-Free Approaches: Metal-free conditions primarily rely on Brønsted acids or other activators. The classic use of p-toluenesulfonic acid in refluxing toluene is a robust metal-free method. organic-chemistry.org Other systems include the use of N-bromosuccinimide (NBS) or catalytic amounts of iodine under neutral, aprotic conditions, which can tolerate acid-sensitive groups like tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org Heteropolyacids have also been employed as efficient and reusable catalysts for Prins reactions that form 2-aryl-1,3-dioxanes. nih.gov

| Approach | Catalyst Example | Advantages | Reference |

|---|---|---|---|

| Lewis Acid Catalyzed | ZrCl₄ | High efficiency, chemoselectivity, mild conditions | organic-chemistry.org |

| Er(OTf)₃ | Very gentle, room temperature, tolerates water | organic-chemistry.org | |

| Metal-Free | p-TsOH | Inexpensive, standard procedure | organic-chemistry.org |

| Iodine (I₂) | Neutral aprotic conditions, tolerates acid-sensitive groups | organic-chemistry.org |

Introduction and Functionalization of the Aminomethyl Moiety at C-4 of the 1,3-Dioxane Ring

The final and most critical stage in the synthesis of the target compound is the installation of the methylaminomethyl group at the C-4 position of the 2-phenyl-1,3-dioxane ring. This is typically achieved by starting with a precursor molecule that already contains a functional handle at the C-4 position.

A common strategy involves the use of glycerol or its derivatives as the 1,3-diol component. The reaction of benzaldehyde with glycerol yields 2-phenyl-1,3-dioxan-5-ol, which exists as a mixture of cis and trans isomers. The primary hydroxyl group at the equivalent C-4 position (if numbered from the other side) can then be functionalized.

A versatile synthetic route starts with the acetalization of an appropriate triol, such as pentane-1,3,5-triol, with benzaldehyde. This reaction yields (2-phenyl-1,3-dioxan-4-yl)ethanol. mdpi.com The terminal hydroxyl group of this intermediate serves as a handle for further elaboration into the desired aminomethyl side chain. A representative multi-step sequence involves:

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for example, by reaction with tosyl chloride to form a tosylate. nih.gov

Nucleophilic Substitution: The tosylate is then displaced by a nitrogen-containing nucleophile. To obtain the methylaminomethyl group, this could involve direct substitution with methylamine. Alternatively, a more controlled sequence might involve substitution with sodium azide to form an azidomethyl intermediate, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to the aminomethyl group, and subsequent N-methylation.

Alternative Homologation: In analogous syntheses, the hydroxyl group is activated, substituted with potassium cyanide (KCN), and the resulting nitrile is reduced with lithium aluminum hydride (LiAlH₄) to yield a longer aminoalkyl chain. researchgate.netnih.gov This principle of activating a hydroxyl group for substitution is directly applicable.

Another plausible route involves the conversion of a 4-hydroxymethyl group into a 4-halomethyl group. For instance, cis-2-phenyl-1,3-dioxan-5-ol can be halogenated to give 5-bromo-2-phenyl-1,3-dioxane and rearranged dioxolane products. A 4-bromomethyl-2-phenyl-1,3-dioxane intermediate could then readily react with methylamine to afford the final product.

| Starting Material at C-4 | Step 1 | Step 2 | Step 3 | Reference |

|---|---|---|---|---|

| -CH₂OH | Activation (e.g., TsCl) | Nucleophilic Substitution (e.g., NaN₃) | Reduction & N-Methylation | nih.gov |

| -CH₂OH | Activation (e.g., PPh₃/CBr₄) | Nucleophilic Substitution (e.g., MeNH₂) | - | |

| -CHO | Reductive Amination (MeNH₂, NaBH₃CN) | - | - | General Method |

Regioselective and Stereoselective Installation of Aminoalkyl Substituents

The synthesis of related aminoethyl and aminopropyl-1,3-dioxanes has been accomplished through the transacetalization of various acetals with pentane-1,3,5-triol. nih.gov In this approach, the central hydroxyl group and one of the terminal hydroxyl groups of the triol form the 1,3-dioxane ring, leaving the other terminal hydroxyl group free for subsequent modification. nih.govmdpi.com This free -OH moiety is then activated, often by conversion to a tosylate, to facilitate nucleophilic substitution. nih.gov

The reaction of alkyllithiums with cis-4-methyl-2-vinyl-1,3-dioxane demonstrates a formal S(N)2' ring-opening that proceeds with regioselectivity, cleaving the C(2)-O(1) bond located away from the 4-methyl substituent. nih.gov While this is a ring-cleavage reaction, it underscores the principle that substituents on the dioxane ring can direct the regiochemical outcome of reactions. In the context of synthesis, the choice of a substituted 1,3-diol precursor is the primary determinant of regioselectivity, ensuring the aminoalkyl side chain is installed at the desired C4 position.

Transformations Leading to Methylaminomethyl Derivatives

Once the 4-(hydroxyalkyl)-2-phenyl-1,3-dioxane intermediate is secured, several synthetic routes can be employed to convert the hydroxyl group into the target methylaminomethyl group. These transformations typically involve a two-step sequence: activation of the alcohol followed by nucleophilic substitution.

A general pathway for creating aminoalkyl derivatives involves:

Activation of the Hydroxyl Group: The primary alcohol is converted into a better leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form a tosylate or mesylate, respectively.

Nucleophilic Substitution: The activated intermediate is then reacted with a nitrogen-containing nucleophile. To obtain the methylaminomethyl derivative, this could involve:

Direct substitution with methylamine.

Substitution with sodium azide (NaN₃) to form an azido intermediate, followed by reduction to the primary amine (e.g., using LiAlH₄ or catalytic hydrogenation) and subsequent N-methylation.

For instance, the synthesis of 3-aminopropyl derivatives has been achieved by substituting the corresponding tosylates with potassium cyanide (KCN) to introduce a nitrile group, which is then reduced to the primary amine using lithium aluminum hydride (LiAlH₄). nih.gov A similar strategy, starting from a 4-(hydroxymethyl) intermediate, would involve tosylation, substitution with KCN to form a cyanomethyl group, reduction to an aminoethyl group, and finally N-methylation. A more direct route involves the tosylation of 4-(hydroxymethyl)-2-phenyl-1,3-dioxane followed by direct displacement with methylamine.

| Reaction Step | Reagents | Intermediate/Product | Reference |

| Acetalization | Benzaldehyde, Pentane-1,3,5-triol, p-TsOH | 4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxane | mdpi.com |

| Activation | Tosyl Chloride (TsCl), Pyridine | 4-(2-Tosyloxyethyl)-2-phenyl-1,3-dioxane | nih.gov |

| Nucleophilic Substitution (Example for Aminopropyl) | 1. KCN2. LiAlH₄ | 1. 4-(2-Cyanoethyl)-...2. 4-(3-Aminopropyl)-... | nih.gov |

Chemo- and Stereoselective Considerations in the Synthesis of 4-Methylaminomethyl-2-phenyl-1,3-Dioxane

The stereochemistry of the 1,3-dioxane ring is a paramount consideration in the synthesis of these molecules. The 1,3-dioxane ring preferentially adopts a chair conformation, similar to cyclohexane (B81311). thieme-connect.de Due to the shorter C-O bonds compared to C-C bonds, diaxial interactions are more pronounced. thieme-connect.de Consequently, bulky substituents at the C2, C4, and C6 positions thermodynamically favor an equatorial orientation to minimize steric strain. thieme-connect.de

In the synthesis of this compound, two chiral centers are present at C2 and C4. The reaction of benzaldehyde with the substituted 1,3-diol typically yields the thermodynamically most stable diastereomer. When benzaldehyde is used, the phenyl group at C2 strongly prefers the equatorial position. mdpi.com Similarly, the methylaminomethyl substituent at C4 will also favor the equatorial position. This results in the formation of the cis-diastereomer as the major product, where both the C2-phenyl and C4-alkyl groups are on the same side of the ring's plane (both equatorial in the chair conformation).

| Position | Substituent | Preferred Orientation | Reason |

| C2 | Phenyl | Equatorial | Minimize 1,3-diaxial interactions mdpi.comthieme-connect.de |

| C4 | Methylaminomethyl | Equatorial | Minimize steric hindrance |

This inherent thermodynamic preference simplifies the synthesis by directing the reaction towards a single predominant diastereomer, reducing the need for complex stereoselective catalysts or purification of stereoisomers.

Catalytic Systems and Green Chemistry Approaches in 1,3-Dioxane Synthesis

Traditional synthesis of 1,3-dioxanes relies on homogeneous acid catalysts such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid. While effective, these catalysts can be difficult to remove from the reaction mixture and can contribute to corrosive waste streams. Modern synthetic chemistry emphasizes the use of more sustainable methods.

Catalytic Systems: Heterogeneous solid acid catalysts are a green alternative for acetalization. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, reducing waste and cost.

Al-SBA-15: This mesoporous silica-alumina material has shown high activity in the acetalization of glycerol. rsc.org Its balanced Lewis and Brønsted acidity makes it a promising candidate for 1,3-dioxane synthesis.

Zeolites and Clays: Materials like Montmorillonite K10 have been used for the synthesis of related 1,3-dioxolanes and are applicable to dioxane synthesis as well. nih.gov

Green Chemistry Approaches: Beyond catalysis, other principles of green chemistry are being applied to 1,3-dioxane synthesis.

Solvent-Free Reactions: Performing the reaction without a solvent, or "neat," can significantly reduce the environmental impact and simplify purification. researchgate.net The acetalization of glycerol with paraformaldehyde has been successfully conducted under solventless conditions. rsc.org

One-Pot Processes: Designing reaction sequences where multiple steps are performed in the same vessel without isolating intermediates saves time, reduces solvent use, and minimizes waste. soton.ac.uk A one-pot approach could involve the formation of the dioxane ring followed by the in-situ conversion of a functional group to the desired aminomethyl side chain.

| Catalyst/Method | Advantages | Example Application | Reference |

| p-Toluenesulfonic Acid (p-TsOH) | Effective, well-established | Acetalization of benzaldehyde with pentane-1,3,5-triol | mdpi.com |

| Al-SBA-15 | Heterogeneous, reusable, balanced acidity | Acetalization of glycerol | rsc.org |

| Montmorillonite K10 | Solid acid, easily separable | Synthesis of 1,3-dioxolanes | nih.gov |

| Solvent-Free Conditions | Reduced waste, simplified workup | Glycerol acetalization | rsc.orgresearchgate.net |

These modern approaches pave the way for more efficient, cost-effective, and environmentally benign syntheses of this compound and its derivatives.

Stereochemical and Conformational Analysis of 4 Methylaminomethyl 2 Phenyl 1,3 Dioxane Systems

Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring primarily adopts a chair-like conformation, which is the most stable arrangement. However, other conformations, such as the twist-boat, are also involved in the dynamic equilibrium of the ring system.

Like the cyclohexane (B81311) ring, the 1,3-dioxane ring predominantly exists in a chair conformation to alleviate ring strain. thieme-connect.de This preference is a consequence of the tetrahedral geometry of the sp³-hybridized carbon and oxygen atoms in the ring. In the chair form, all bond angles are close to the ideal 109.5°, and hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain.

However, the presence of two oxygen atoms in the 1,3-dioxane ring introduces some deviations from an ideal chair structure. The C-O bond length is shorter than the C-C bond length, which can lead to increased diaxial interactions between substituents at the C2 position and axial substituents at the C4 and C6 positions. thieme-connect.de Consequently, substituents at the C2 position have a strong thermodynamic preference for the equatorial orientation to avoid these steric clashes. thieme-connect.de

The 1,3-dioxane ring is conformationally mobile, and the chair conformation can interconvert to other forms, such as the twist-boat (or skew-boat) conformation, through a process of ring inversion. The energy barrier for the chair-to-twist conversion in 1,3-dioxane is reported to be higher than that in cyclohexane, with values of 5.7 kcal/mol and 4.9 kcal/mol, respectively. thieme-connect.de This higher barrier is attributed to the shorter C-O bonds compared to C-C bonds. thieme-connect.de

Quantum-chemical studies have revealed pathways for the conformational isomerizations of substituted 1,3-dioxanes, identifying various transition states and intermediates. researchgate.net For instance, the interconversion between equatorial and axial chair conformers can proceed through twist and boat-like transition states. researchgate.netresearchgate.net While the chair form is the global minimum on the potential energy surface, local minima can be occupied by twist conformers. researchgate.net

| Parameter | 1,3-Dioxane | Cyclohexane |

| Chair-Twist Energy Barrier | 5.7 kcal/mol | 4.9 kcal/mol |

This table presents the energy barriers for the chair-to-twist conformation change in 1,3-dioxane and cyclohexane.

The two oxygen heteroatoms in the 1,3-dioxane ring significantly influence its conformational dynamics. The shorter C-O bonds and the presence of lone pairs of electrons on the oxygen atoms introduce unique stereoelectronic effects. These effects can alter bond lengths and angles within the ring and influence the stability of different conformations and the orientation of substituents.

One notable phenomenon is the anomeric effect, where an axial alkoxy group at the C2 position is stabilized. thieme-connect.de Furthermore, the presence of heteroatoms affects the puckering of the ring. Computational studies have shown that the carbon fragment in some substituted 1,3-dioxanes is more flattened than the heteroatom-containing part of the ring. researchgate.net The balance of various hyperconjugative interactions, including those involving the oxygen lone pairs, is crucial in determining the precise geometry and relative energies of the conformers. researchgate.netacs.org

Stereoisomerism and Configurational Assignment in 2,4-Disubstituted 1,3-Dioxanes

The presence of substituents on the 1,3-dioxane ring, as in 4-methylaminomethyl-2-phenyl-1,3-dioxane, gives rise to various forms of stereoisomerism. The determination of the relative and absolute configurations of these stereoisomers is a key aspect of their chemical characterization.

In 2,4-disubstituted 1,3-dioxanes, the substituents can be on the same side (cis) or on opposite sides (trans) of the ring, leading to the formation of diastereomers. The relative stability of these isomers depends on the steric interactions of the substituents in the preferred chair conformation. Generally, cis-1,3-dioxanes are found to be more stable than their trans counterparts. thieme-connect.de

The equilibration between cis and trans isomers, often catalyzed by acid, can be used to determine the conformational free energy (A-value) of substituents. researchgate.net The ratio of the isomers at equilibrium reflects their relative thermodynamic stabilities. For example, in many 2,4,6-substituted 1,3-dioxanes, the equilibrium favors the isomer with the larger substituent in an equatorial position. researchgate.net

| Isomer Type | Relative Stability |

| Cis-1,3-Dioxane | Generally more stable |

| Trans-1,3-Dioxane | Generally less stable |

This table indicates the general relative stability of cis and trans isomers of 1,3-dioxanes.

The carbon atoms at positions 2 and 4 of a 2,4-disubstituted 1,3-dioxane are potential chiral centers. In the case of this compound, both C2 and C4 are chiral, leading to the possibility of four stereoisomers (two pairs of enantiomers). The presence of these asymmetric carbons means the molecule is chiral and can exist as enantiomers, which are non-superimposable mirror images of each other.

The synthesis of such chiral 1,3-dioxanes can result in a racemic mixture (an equal mixture of enantiomers) or can be designed to produce specific enantiomers through stereoselective synthesis. The absolute configuration of each chiral center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules. The diastereomers will have different physical and chemical properties, while the enantiomers will have identical physical properties (except for the direction of rotation of plane-polarized light) and will interact differently with other chiral molecules.

Stereoelectronic Effects and Substituent Orientations in 2-Phenyl-1,3-Dioxanes

The orientation of substituents on the 1,3-dioxane ring is not solely dictated by steric hindrance but is significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals.

Anomeric Effect and Its Impact on C-2 Substituent Configuration

The anomeric effect is a critical stereoelectronic phenomenon that favors the axial orientation of electronegative substituents at the C-2 position (the anomeric carbon) of a 1,3-dioxane ring, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.orgscripps.edu This preference arises from a stabilizing hyperconjugative interaction between a lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the C-X bond (where X is the substituent). rsc.org For this interaction to be maximal, the orbitals must be anti-periplanar, a geometry that is achieved when the substituent is in the axial position. rsc.org

In the context of 2-phenyl-1,3-dioxanes, the anomeric effect influences the conformational preference of the phenyl group. While steric factors would typically favor the larger phenyl group occupying the less hindered equatorial position, the anomeric effect provides a stabilizing electronic interaction that can favor the axial conformer. The magnitude of this effect can be influenced by the electronic nature of the phenyl group itself.

Conformational Equilibrium Shifts Induced by Aromatic Substituents

Substituents on the phenyl ring of 2-phenyl-1,3-dioxane (B8809928) can significantly alter the conformational equilibrium between the axial and equatorial forms. Electron-withdrawing groups on the aromatic ring can influence the strength of non-classical hydrogen bonds, which in turn affects the conformational energy. For instance, in 5-aryl-1,3-dioxanes, electron-withdrawing substituents on the phenyl ring have been shown to decrease the conformational energy of the aryl group, while electron-donating substituents increase it. nih.gov This effect has been correlated with Hammett substituent parameters, indicating a predictable electronic influence on the conformational preference. nih.govfigshare.com

This principle can be extended to 2-phenyl-1,3-dioxanes, where substituents on the phenyl ring can modulate the electronic properties of the C2-phenyl bond and its interaction with the dioxane ring, thereby shifting the equilibrium.

| Substituent on Phenyl Ring | Effect on Conformational Energy of Aryl Group | Favored Conformation |

|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CF3) | Decrease | Axial preference may increase |

| Electron-Donating (e.g., -OCH3, -N(CH3)2) | Increase | Equatorial preference may increase |

Dynamic Behavior of the Phenyl Group Rotation

The phenyl group at the C-2 position is not static but undergoes rotation around the C2-C(phenyl) bond. The barrier to this rotation and the preferred rotational conformation are influenced by both steric and electronic factors. In an axial orientation, the phenyl group may prefer to orient itself to minimize steric interactions with the axial hydrogens at C-4 and C-6 of the dioxane ring.

Furthermore, studies on related 5-phenyl-1,3-dioxanes have demonstrated that an axial phenyl group can orient itself to participate in a stabilizing, non-classical C-H···O hydrogen bond with a ring oxygen atom. nih.govfigshare.com This interaction involves an ortho-hydrogen of the phenyl ring and can significantly influence the rotational dynamics and preferred conformation of the phenyl group.

Conformational Analysis of the 4-Methylaminomethyl Moiety

The conformation of the 4-methylaminomethyl substituent is primarily determined by steric interactions and the potential for intramolecular non-covalent interactions.

Steric Interactions and Preferred Rotational Isomers of the Aminomethyl Group

The methylaminomethyl group at the C-4 position can adopt various rotational conformations (rotamers) around the C4-C(methylene) and C(methylene)-N bonds. The relative stability of these rotamers is influenced by steric hindrance between the substituent and the dioxane ring. The bulky methyl and amino groups will tend to orient themselves to minimize steric clashes with the ring atoms and other substituents.

For instance, rotation around the C4-C(methylene) bond will be governed by interactions with the axial and equatorial hydrogens at C-5 and the substituents at C-2. The preferred rotamer will likely place the larger methylamino group in a staggered conformation relative to the ring substituents to alleviate steric strain.

Intramolecular Non-Covalent Interactions within this compound Derivatives

Intramolecular non-covalent interactions can play a significant role in stabilizing specific conformations of this compound derivatives. nih.gov These weak interactions, though individually small, can collectively have a substantial impact on the molecule's three-dimensional structure. nih.gov

One potential interaction is a hydrogen bond between the amino group's hydrogen and one of the dioxane ring's oxygen atoms. This would depend on the relative orientation of the 4-methylaminomethyl group and the flexibility of the side chain to allow for an appropriate distance and geometry for hydrogen bonding.

Another possibility is a cation-π interaction if the amino group is protonated. In such a case, the positively charged ammonium (B1175870) group could interact favorably with the electron-rich π-system of the phenyl ring at the C-2 position. The strength and significance of these interactions would be highly dependent on the specific stereoisomer and the solvent environment.

| Interaction Type | Potential Interacting Groups | Effect on Conformation |

|---|---|---|

| Intramolecular Hydrogen Bond | Amino (N-H) and Dioxane Oxygen (O) | Restricts rotation of the 4-methylaminomethyl group, potentially favoring a specific rotamer. |

| Cation-π Interaction | Protonated Amino Group (N+-H) and Phenyl Ring (π-system) | Could lead to a folded conformation where the side chain is positioned over the phenyl ring. |

Advanced Spectroscopic Methodologies for Stereochemical and Conformational Elucidation

The determination of the three-dimensional structure of this compound, including its stereochemistry and preferred conformation, relies on sophisticated spectroscopic techniques. The flexible six-membered 1,3-dioxane ring can exist in various forms, such as chair and twist-boat conformations. For 2,4-disubstituted 1,3-dioxanes, the relative orientation of the substituents (cis or trans) and their axial or equatorial positions on the ring are of critical importance. Advanced methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffractometry, provide the detailed insights necessary for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Dynamic NMR) for Stereochemical Determination

NMR spectroscopy is the most powerful tool for analyzing the stereochemistry and conformational dynamics of this compound systems in solution. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and temperature-dependent spectral changes allows for the unambiguous assignment of both the relative configuration (cis/trans) and the predominant conformation of the dioxane ring.

Like cyclohexane, the 1,3-dioxane ring strongly favors a chair conformation, which minimizes torsional and steric strain. In this conformation, substituents at each carbon can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the approximate plane of the ring). For 2,4-disubstituted derivatives, the thermodynamically most stable isomer is typically the one where bulky substituents occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

¹H NMR Spectroscopy

The proton NMR spectrum provides a wealth of structural information. The chemical shifts of the ring protons are highly dependent on their magnetic environment, specifically whether they are in an axial or equatorial position. Generally, axial protons are more shielded and resonate at a higher field (lower δ value) than their equatorial counterparts.

The most definitive information comes from the analysis of vicinal (³J) coupling constants between adjacent protons. The magnitude of ³J is dictated by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled protons.

Large couplings (³J ≈ 10–13 Hz) are characteristic of an anti-periplanar relationship, which occurs between axial-axial (ax-ax) protons.

Small couplings (³J ≈ 2–5 Hz) are observed for gauche relationships, which exist between axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons.

For this compound, the key protons for analysis are the benzylic proton at C2 (H-2), the proton at C4 (H-4), and the methylene (B1212753) protons at C5 and C6. In the most stable cis isomer (r-2, c-4 configuration), both the phenyl and the methylaminomethyl groups occupy equatorial positions. This forces the protons H-2 and H-4 into axial positions. Consequently, H-4 would exhibit a large axial-axial coupling to the axial proton at C5 (H-5ax). The benzylic proton H-2, being axial, would show small axial-equatorial couplings to the equatorial protons at C6.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data. The chemical shifts of the ring carbons (C2, C4, C5, C6) are sensitive to the orientation of the substituents. The γ-gauche effect is particularly diagnostic: a substituent in an axial position will shield the γ-carbon (the carbon three bonds away), causing its signal to shift upfield (to a lower δ value) by several ppm compared to the isomer where the substituent is equatorial. For instance, in the isomer with an axial methylaminomethyl group at C4, the chemical shift of the acetal (B89532) carbon (C2) would be expected to be at a higher field compared to the all-equatorial cis isomer. The chemical shift of the acetal carbon C2 is also characteristic, typically appearing in the range of δ 95-105 ppm, influenced by the phenyl substituent. docbrown.info

Dynamic NMR (DNMR)

At room temperature, the 1,3-dioxane ring undergoes rapid chair-chair interconversion. acs.org If the two chair conformations are of unequal energy (as in the case of a trans isomer), the spectrum reflects the time-averaged conformation, weighted toward the more stable conformer. Dynamic NMR studies involve recording spectra at various temperatures. As the temperature is lowered, the rate of ring inversion slows down. documentsdelivered.comrsc.org At a sufficiently low temperature (the coalescence temperature), the signals for the individual axial and equatorial protons broaden and then resolve into distinct signals for each of the two non-equivalent chair conformations. Analysis of the spectra over this temperature range allows for the determination of the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational flexibility of the molecule. acs.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C2-H (Benzylic) | 5.55 | s | 101.5 |

| C4-H | 4.10 | m (ddd), J ≈ 11.5 (ax-ax), 5.0 (ax-eq), 2.5 (ax-eq) | 78.2 |

| C5-Hax | 1.55 | ddd, J ≈ 13.0 (gem), 11.5 (ax-ax), 2.5 (eq-ax) | 27.5 |

| C5-Heq | 1.90 | m | - |

| C6-Hax | 3.85 | ddd, J ≈ 12.0 (gem), 12.5 (ax-ax), 2.5 (eq-ax) | 67.0 |

| C6-Heq | 4.25 | ddd, J ≈ 12.0 (gem), 5.0 (ax-eq), 1.5 (eq-eq) | - |

| -CH₂-N | 2.80 | d, J = 6.5 | 55.8 |

| N-CH₃ | 2.45 | s | 36.1 |

| C-Phenyl (C-ipso) | - | - | 138.0 |

| C-Phenyl (C-o, m, p) | 7.30-7.50 | m | 126.0, 128.5, 129.0 |

Single-Crystal X-ray Diffractometry for Solid-State Molecular Structures

While NMR spectroscopy provides detailed structural information in solution, single-crystal X-ray diffractometry offers an unambiguous and precise determination of the molecular structure in the solid state. This technique yields the exact three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and torsional angles.

For a compound like this compound, X-ray crystallography would definitively confirm the preferred conformation of the 1,3-dioxane ring and the stereochemical relationship between the substituents. Based on studies of closely related 2-phenyl-1,3-dioxane derivatives, the solid-state structure is expected to exhibit a distinct chair conformation. journals.co.zaresearchgate.netnih.gov In the most stable stereoisomer, both the phenyl group at the C2 position and the methylaminomethyl group at the C4 position would be found in equatorial orientations to minimize steric repulsion. researchgate.netnih.gov

The analysis would provide precise measurements of the C-O and C-C bond lengths within the dioxane ring, as well as the bond angles, which often show slight deviations from ideal tetrahedral geometry due to the presence of the two oxygen atoms. Furthermore, the orientation of the phenyl ring relative to the dioxane ring would be clearly defined. The crystallographic data can also reveal intermolecular interactions, such as hydrogen bonding involving the secondary amine, which can influence the packing of molecules in the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆O₄ |

| Formula Weight | 224.25 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| Volume (ų) | 2262.7 (2) |

| Z (Molecules/unit cell) | 8 |

| Ring Conformation | Chair |

| C2-Phenyl Orientation | Equatorial |

Computational and Theoretical Studies on 1,3 Dioxanes and Their Substituted Derivatives

Quantum Chemical Calculations for Conformational Analysis

The six-membered 1,3-dioxane (B1201747) ring is not planar and, much like cyclohexane (B81311), can adopt several conformations. The chair conformation is generally the most stable, but twist and boat forms also exist on the potential energy surface. researchgate.netthieme-connect.de Quantum chemical calculations are instrumental in determining the geometries and relative energies of these conformers.

Both Ab initio molecular orbital theory and Density Functional Theory (DFT) have been extensively used to study 1,3-dioxane and its derivatives. researchgate.net Methods such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) fall under the ab initio category, while popular DFT functionals include B3LYP and B3PW91. researchgate.net These computational approaches are used to optimize the geometries of different conformers (e.g., chair, twist-boat) and calculate their corresponding energies.

Studies have shown that DFT methods, particularly with hybrid functionals like B3LYP, provide a reliable means to investigate the conformational properties of these heterocycles. researchgate.net For instance, calculations have been employed to explore the potential energy surfaces of various substituted 1,3-dioxanes, identifying stable conformers and the transition states that connect them. researchgate.net The choice of basis set, such as 6-31G(d), is crucial for obtaining accurate results that align with experimental findings. researchgate.netresearchgate.net These theoretical models are essential for understanding how substituents at different positions on the ring influence conformational preferences.

A key outcome of quantum chemical calculations is the determination of energy differences (ΔE) and conformational enthalpies (ΔH) between various conformers. For the parent 1,3-dioxane, the chair conformer is significantly more stable than the flexible forms. researchgate.net

Computational studies have quantified this preference. Using ab initio (HF) and DFT methods, the chair conformer of 1,3-dioxane has been calculated to be substantially more stable than the 2,5-twist conformer. researchgate.net The 1,4-twist conformer is generally found to be higher in energy than the 2,5-twist form. researchgate.net These calculated energy differences are crucial for understanding the conformational equilibrium of 1,3-dioxane systems. For example, the calculated free energy difference (ΔG) between the chair and 2,5-twist structures at 298 K provides insight into the dynamics of ring inversion. researchgate.netscispace.com

Below is a table summarizing representative calculated energy differences for 1,3-dioxane conformers.

| Conformer Comparison | Method | Calculated Energy Difference (kcal/mol) |

| Chair vs. 2,5-Twist | HF | 4.67 ± 0.31 |

| Chair vs. 2,5-Twist | DFT | 5.19 ± 0.8 |

| 2,5-Twist vs. 1,4-Twist | HF | 1.36 ± 0.12 |

| 2,5-Twist vs. 1,4-Twist | DFT | 1.0 |

Data sourced from computational studies on 1,3-dioxacyclohexane. researchgate.net

Molecular Dynamics Simulations for Exploring Conformational Landscapes

While quantum chemical calculations provide static pictures of stable conformers and transition states, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations can model the conformational landscape of 1,3-dioxanes by simulating the motions of atoms at finite temperatures. researchgate.net

These simulations have shown that at room temperature, the flexible (twist and boat) conformers of 1,3-dioxane can interconvert and ultimately relax into the more stable chair conformation. researchgate.net By tracking the atomic trajectories, MD can reveal the pathways of conformational isomerization. For instance, studies on 1,3-dioxane and its analogue 1,3-dithiane (B146892) have demonstrated that their conformational isomerization processes follow similar routes, proceeding through several potential barriers to connect the various minima on the potential energy surface. researchgate.net

Analysis of Stereoelectronic Interactions (e.g., Hyperconjugation) in 1,3-Dioxane Systems

The conformational preferences in 1,3-dioxanes are not solely dictated by steric hindrance but are also heavily influenced by subtle stereoelectronic interactions. acs.orgnih.gov Hyperconjugation, which involves the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital, plays a critical role. researchgate.net

In 1,3-dioxane, several types of hyperconjugative interactions are significant. These include interactions between the oxygen lone pairs (n_O) and the anti-bonding orbitals of adjacent C-H or C-C bonds (σ), as well as interactions between σ bonding orbitals and σ anti-bonding orbitals. researchgate.netscispace.com For example, the anomeric effect, a well-known stereoelectronic phenomenon, stabilizes conformations where an electronegative substituent at the C2 position is axial. thieme-connect.de This is often explained by a stabilizing n_O → σ*_C-X interaction.

Computational studies have been crucial in dissecting these complex interactions. acs.orgnih.govcapes.gov.br Natural Bond Orbital (NBO) analysis is a common computational tool used to identify and quantify the energetic significance of these orbital interactions. researchgate.net Studies have revealed the importance of interactions such as n_O → σ_C-H(ax) and the homoanomeric n_O → σ_C5-H(eq) in determining the geometry and stability of the chair conformer. researchgate.netacs.orgnih.govfigshare.com These interactions can lead to observable effects like the elongation of specific C-H bonds. acs.orgnih.gov The balance of various hyperconjugative effects is necessary to fully explain the structural parameters of the 1,3-dioxane ring. acs.orgnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures and conformations. For 1,3-dioxane derivatives, the calculation of NMR chemical shifts and coupling constants is particularly important for stereochemical assignments. thieme-connect.de

Quantum chemical calculations can predict parameters like nuclear shielding constants (which are related to chemical shifts) and spin-spin coupling constants. nih.gov These predictions are highly sensitive to the molecular geometry, making them excellent tools for conformational analysis. For example, by calculating the expected ¹H NMR coupling constants for different chair and twist conformers of a substituted 1,3-dioxane, researchers can determine the predominant conformation in solution by matching the calculated values with the experimental spectrum. researchgate.net Similarly, computational methods can predict vibrational frequencies (IR and Raman spectra), which also depend on the molecular conformation. nih.gov The accuracy of these predictions has been significantly enhanced by the development of sophisticated theoretical models, including DFT. nih.gov

In Silico Approaches to Structure-Reactivity Relationships in 1,3-Dioxane Chemistry

In silico methods are increasingly used to understand and predict the reactivity of molecules, establishing structure-reactivity relationships. For 1,3-dioxane derivatives, these approaches can shed light on how the structure of the ring and its substituents influence their chemical behavior.

For example, computational studies can model reaction mechanisms, such as the acid-catalyzed hydrolysis of the acetal (B89532) group, a fundamental reaction of 1,3-dioxanes. organic-chemistry.org By calculating the energies of reactants, transition states, and products, researchers can determine reaction barriers and predict reaction rates. Furthermore, in silico methods are employed in drug discovery to study how 1,3-dioxane-containing molecules interact with biological targets. nih.govnih.gov Molecular docking simulations, for instance, can predict the binding mode and affinity of a 1,3-dioxane derivative to a protein's active site. nih.gov These studies help in designing new molecules with desired biological activities, such as subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, where the 1,3-dioxane moiety is a key structural feature. nih.gov

Applications of 1,3 Dioxane Scaffolds in Advanced Organic Synthesis and Molecular Design

Role of 1,3-Dioxanes as Protecting Groups in Multi-Step Organic Synthesis

The primary and most established application of the 1,3-dioxane (B1201747) moiety is as a protecting group, a temporary modification of a functional group to prevent it from reacting during a synthetic sequence. thieme-connect.de The formation of a 1,3-dioxane is a standard method for the protection of carbonyl compounds (aldehydes and ketones) or 1,3-diols. thieme-connect.de

Strategies for Chemoselective Protection and Deprotection

Chemoselectivity, the ability to react with one functional group in the presence of another, is a cornerstone of modern organic synthesis. The formation and cleavage of 1,3-dioxanes can be highly chemoselective.

Protection: Aldehydes are generally more reactive towards acetal (B89532) formation than ketones. This difference in reactivity allows for the selective protection of an aldehyde in the presence of a ketone. For example, a molecule containing both an aldehyde and a ketone functional group can be treated with one equivalent of a 1,3-diol under mild acid catalysis to preferentially form the 1,3-dioxane from the aldehyde. organic-chemistry.org

Deprotection: The stability of 1,3-dioxanes is acid-dependent, and this property can be exploited for chemoselective deprotection. Mild acidic conditions or the use of specific Lewis acids can cleave 1,3-dioxanes while leaving other acid-sensitive groups intact. organic-chemistry.org For instance, methods using nickel boride have been developed for the mild and efficient deprotection of 1,3-dioxolanes and other acetals, which can be chemoselective in the presence of halo, alkoxy, and methylenedioxy groups. rsc.orgresearchgate.net Furthermore, selective cleavage of acyclic acetals can be achieved in the presence of cyclic acetals like 1,3-dioxanes, and vice versa, by carefully choosing the reaction conditions. oup.com

| Condition | Selectivity | Reference |

| Catalytic tetrabutylammonium (B224687) tribromide in trialkyl orthoformate/alcohol | Allows for the acetalization of an aldehyde in the presence of a ketone. | organic-chemistry.org |

| Catalytic cerium(III) triflate in wet nitromethane | Chemoselective cleavage of acetals and ketals at nearly neutral pH. | organic-chemistry.org |

| Nickel boride (in situ from NiCl₂/NaBH₄) | Reductive deprotection that is unaffected by halo, alkoxy, and methylenedioxy groups. | rsc.org |

| Aqueous DMSO under neutral conditions | Can allow for selective deprotection of acyclic acetals in the presence of cyclic ones. | oup.com |

1,3-Dioxane Derivatives as Chiral Auxiliaries and Inducers

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The rigid chair-like conformation of the 1,3-dioxane ring makes it an excellent scaffold for stereochemical control. thieme-connect.de By using an enantiopure diol to form the 1,3-dioxane, a chiral environment is created around the acetal carbon.

In the case of "4-Methylaminomethyl-2-phenyl-1,3-dioxane," if it were synthesized from an enantiopure 3-(methylamino)propane-1,2-diol, the resulting dioxane would be chiral. The substituent at the C4 position would create a defined stereochemical environment. This chirality can influence reactions at the C2-phenyl group or at the aminomethyl side chain.

Research on other chiral 1,3-dioxanes has demonstrated their effectiveness in asymmetric synthesis. For example, the stereochemistry of chiral brominated 1,3-dioxane derivatives has been investigated, revealing how the chiral centers within the dioxane ring influence the conformation and reactivity of the molecule. researchgate.net The molecular chirality induces diastereotopicity of otherwise equivalent protons, which can be observed by NMR spectroscopy and is a manifestation of the chiral environment. researchgate.net The stereoselective opening of chiral dioxane acetals, often mediated by Lewis acids, is a well-studied method for creating new stereocenters. acs.org

Utilization of 1,3-Dioxane Frameworks in the Construction of Complex Organic Molecules

Beyond their role as protecting groups, 1,3-dioxane rings can serve as integral structural components or as versatile intermediates in the synthesis of more complex molecules.

Building Blocks for Novel Heterocyclic Architectures

The 1,3-dioxane ring can be a precursor to other heterocyclic systems through various ring-opening, rearrangement, and ring-transformation reactions. For instance, reactions involving the cleavage of the C-O bonds of the dioxane can be used to introduce new functional groups that can then participate in the formation of new rings.

Research has shown that 1,3-dioxanes can be synthesized via Prins reactions, and the resulting substituted dioxanes can then be further functionalized. enu.kz For example, 5-hydroxymethyl-1,3-dioxane can react with aromatic aldehydes in electrophilic substitution reactions, demonstrating the reactivity of the dioxane ring itself as a building block. enu.kz While specific examples for "this compound" are not documented, its structure suggests potential for similar transformations, possibly involving the amine functionality in intramolecular cyclization reactions after suitable modification.

Scaffolds for Investigating Molecular Recognition Properties

Molecular recognition is the specific, non-covalent interaction between two or more molecules. longdom.org The design of synthetic hosts that can selectively bind to guest molecules is a major goal of supramolecular chemistry. rsc.org The well-defined and rigid conformation of the 1,3-dioxane ring makes it an attractive scaffold for positioning binding groups (like hydrogen bond donors/acceptors or aromatic rings) in a precise three-dimensional arrangement.

For "this compound," the key components for molecular recognition are:

The phenyl group at C2, which can engage in π-π stacking and hydrophobic interactions.

The methylaminomethyl group at C4, which contains a secondary amine that can act as a hydrogen bond donor and acceptor, as well as a site for protonation to engage in electrostatic interactions.

The dioxane oxygen atoms , which can act as hydrogen bond acceptors.

Synthesis of Natural Product Analogs and Bio-inspired Chemical Structures

The 1,3-dioxane ring is a prevalent feature in the architecture of numerous biologically active compounds and serves as a versatile template for the synthesis of natural product analogs. Its rigid, chair-like conformation allows for precise spatial arrangement of substituents, which is crucial for molecular recognition and biological activity.

One significant application of the 1,3-dioxane scaffold is in the creation of bio-inspired molecules with therapeutic potential. For instance, research into N-methyl-D-aspartate (NMDA) and σ receptor antagonists has led to the synthesis of various 4-(aminoalkyl) substituted 1,3-dioxanes. nih.gov These compounds are designed to mimic the activity of existing receptor antagonists like dexoxadrol (B1663360) and etoxadrol. By modifying the linker between the dioxane ring and the basic amino group, researchers have been able to fine-tune the affinity and selectivity of these compounds for their biological targets. nih.gov

The synthesis of these analogs typically involves the transacetalization of various acetals with pentane-1,3,5-triol, followed by activation of the remaining hydroxyl group and nucleophilic substitution to introduce the aminoalkyl side chain. nih.gov A study on such derivatives revealed that primary amines generally exhibit higher NMDA receptor affinity than secondary or tertiary amines. nih.gov Notably, the primary amine 23a (refer to table below) was identified as a highly potent NMDA receptor antagonist. nih.gov In contrast, the benzylamine (B48309) derivative 13d was found to be a potent and selective σ1 antagonist, demonstrating significant antiallodynic activity in preclinical models. nih.gov This highlights how subtle structural modifications on the 4-position of the 1,3-dioxane scaffold can lead to compounds with distinct pharmacological profiles.

| Compound | Structure | NMDA Receptor Affinity (Ki, nM) | σ1 Receptor Affinity (Ki, nM) |

| 23a | 2-Ethyl-4-(2-aminoethyl)-2-phenyl-1,3-dioxane | 24 | >10,000 |

| 13d | 4-(Aminomethyl)-2-phenyl-1,3-dioxane derivative | 19 (for σ1) | 19 |

| 22 | 4-(2-Aminoethyl)-2,2-diphenyl-1,3-dioxane | Moderate | Not specified |

| 13 | 4-(Aminomethyl)-2-phenyl-1,3-dioxane | Lower than 23a | Not specified |

Furthermore, the 1,3-dioxane moiety can function as a chiral auxiliary, a critical tool in the asymmetric synthesis of natural products. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org By employing an enantiomerically pure 1,3-diol in the formation of the dioxane ring, chemists can introduce chirality. This chiral scaffold can then direct subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity. researchgate.net After the desired stereocenter is established, the auxiliary can be removed, often under mild conditions, and potentially recycled. sigmaaldrich.com While specific examples detailing the use of this compound as a chiral auxiliary are not documented, the principle is a fundamental strategy in the synthesis of enantiomerically pure natural product analogs. thieme-connect.com

Development of Novel Synthetic Methodologies Based on 1,3-Dioxane Reactivity

The inherent reactivity of the 1,3-dioxane ring has been harnessed to develop novel synthetic methodologies that provide access to complex molecular architectures. A prominent area of research involves the regioselective ring-opening of 1,3-dioxane-type acetals. researchgate.net This strategy is particularly powerful in carbohydrate chemistry, where the selective manipulation of multiple hydroxyl groups is a common challenge. researchgate.net

The 1,3-dioxane, often formed as a benzylidene acetal by reacting a 1,3-diol with benzaldehyde, can be cleaved under various conditions to selectively reveal one of the two protected hydroxyl groups. The outcome of the ring-opening is highly dependent on the reagents used. For example, reductive cleavage using reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride-aluminum trichloride (B1173362) (LiAlH₄-AlCl₃) can lead to the formation of a benzyl (B1604629) ether at either the less hindered or more hindered oxygen atom, depending on the reaction conditions and the substrate's stereochemistry. researchgate.net This regioselectivity allows for the differential protection of diols, a key step in the multistep synthesis of complex natural products.

The development of these methodologies involves a deep understanding of the reaction mechanisms. For instance, the regioselectivity of reductive ring-opening is often governed by the coordination of a Lewis acidic reagent to the oxygen atoms of the dioxane ring, followed by hydride delivery to one of the carbon atoms. The stability of the resulting intermediates dictates the final product distribution. researchgate.net

Below is a table summarizing various reagent systems used for the regioselective ring-opening of benzylidene acetals, a type of 2-phenyl-1,3-dioxane (B8809928) derivative, in carbohydrate synthesis.

| Reagent System | Typical Outcome |

| NaCNBH₃ - HCl | Cleavage to afford the axial alcohol and equatorial benzyl ether. |

| LiAlH₄ - AlCl₃ | Generally cleaves to give the benzyl ether at the less hindered position. |

| Diisobutylaluminium hydride (DIBAL-H) | Regioselectivity is highly dependent on substrate and temperature. |

| Borane trimethylamine (B31210) - AlCl₃ | Can provide complementary regioselectivity to other hydride reagents. |

| Triethylsilane (Et₃SiH) - Lewis Acid | Reductive cleavage under acidic conditions. |

Future Research Trajectories in 4 Methylaminomethyl 2 Phenyl 1,3 Dioxane Chemistry

Innovations in Asymmetric Synthesis and Catalyst Development for 1,3-Dioxanes

The development of stereochemically defined molecules is a cornerstone of modern chemistry, and future research will undoubtedly prioritize the asymmetric synthesis of 4-Methylaminomethyl-2-phenyl-1,3-dioxane. The presence of stereocenters at the C2 and C4 positions of the 1,3-dioxane (B1201747) ring necessitates precise control over the synthetic route to access specific stereoisomers.

Innovations are anticipated in the realm of catalyst development. While traditional methods may produce racemic mixtures, emerging catalytic systems offer pathways to high enantioselectivity. Research into confined Brønsted acids, such as imino-imidodiphosphates (iIDPs), has shown success in catalyzing enantioselective intermolecular Prins reactions to form 1,3-dioxanes from styrenes and paraformaldehyde. researchgate.net The application of such catalysts could provide a direct route to optically active 4-substituted-1,3-dioxanes.

Furthermore, bimetallic catalytic systems are a promising frontier. For instance, a combined system of a Rh(II) salt and a chiral N,N′-dioxide–Sm(III) complex has been successfully used for the asymmetric synthesis of related dihydro-1,3-dioxepines, achieving high yields and excellent enantiomeric excess (ee). nih.govrsc.org Adapting such relay catalysis, where two distinct catalysts work in concert, could enable complex, multi-component reactions to construct the this compound core with high stereocontrol. Future work will likely focus on designing catalysts that are not only highly selective but also robust, reusable, and environmentally benign.

| Catalyst System | Reaction Type | Product Type | Reported Yield | Enantiomeric Excess (ee) | Reference |

| Confined iIDP Brønsted Acid | Intermolecular Prins Reaction | 1,3-Dioxanes | Good | Up to 95:5 er | researchgate.net |

| Rh(II)/Chiral N,N′-dioxide–Sm(III) | Tandem Ylide Formation/[4+3] Cycloaddition | 4,5-Dihydro-1,3-dioxepines | Up to 97% | Up to 99% | nih.govrsc.org |

| Asymmetric Organocatalysts | Various | Chiral Heterocycles | Variable | High | chiralpedia.comfrontiersin.org |

Deeper Elucidation of Complex Conformational Dynamics and Stereoelectronic Effects

The biological and chemical properties of cyclic molecules like this compound are intrinsically linked to their three-dimensional shape and the electronic interactions within the molecule. The 1,3-dioxane ring preferentially adopts a chair-like conformation to minimize steric strain. thieme-connect.de However, the presence of bulky substituents—a phenyl group at C2 and a methylaminomethyl group at C4—complicates this picture.

Future research will focus on a more profound elucidation of the conformational equilibrium, including the energetic landscape of chair, twist-boat, and other non-chair forms. nih.govresearchgate.net Advanced NMR spectroscopy techniques, combined with quantum-chemical calculations, will be crucial for this exploration. nih.govresearchgate.net For example, studies on related 5-substituted 1,3-dioxanes have used computational methods at the RHF/6-31G(d) level of theory to map the potential energy surface and identify pathways for conformational isomerization. researchgate.net

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are also a key area for investigation. In the 1,3-dioxane ring, phenomena such as the anomeric effect (stabilization of axial alkoxy groups at C2) and gauche interactions between substituents and the ring oxygen atoms play a critical role. thieme-connect.deresearchgate.netfigshare.com Understanding how the specific substituents in this compound modulate these effects is essential for predicting its reactivity and interaction with other molecules. The influence of the solvent and the presence of metal ions on conformational preference will also be a critical aspect of this research, as these factors can significantly alter dipole-dipole interactions and intramolecular hydrogen bonding. thieme-connect.deresearchgate.net

| Parameter | Method | Findings/Focus | Reference |

| Conformational Energy | 13C NMR & Ab Initio Calculations | Investigation of chair/twist-boat equilibrium and the role of electrostatic interactions. | nih.gov |

| Gibbs Conformational Energies | 1H NMR & Quantum Chemistry | Determination of substituent effects on conformational preference in 5-substituted 1,3-dioxanes. | researchgate.net |

| Stereoelectronic Effects | Conformational Analysis | Study of gauche effects, electrostatic interactions, and the anomeric effect in substituted 1,3-dioxanes. | researchgate.netfigshare.com |

Rational Design and Synthesis of Advanced 1,3-Dioxane Derivatives with Tailored Structural Features

Building on a deeper understanding of its structure and synthesis, the rational design of new derivatives based on the this compound scaffold represents a significant future direction. This involves the targeted modification of the molecule to enhance or introduce specific functionalities.

Research efforts will likely focus on several key areas of modification:

Aromatic Ring Substitution: Introducing various electron-donating or electron-withdrawing groups onto the C2-phenyl ring to modulate the electronic properties of the molecule.

Amine Functionalization: Modifying the methylaminomethyl group at C4, for instance, by altering the N-alkyl substituent or incorporating it into a larger heterocyclic system.

Scaffold Modification: Replacing the phenyl group at C2 with other aromatic, heteroaromatic, or aliphatic groups to probe structure-activity relationships.

The goal of such rational design is to create a library of compounds with tailored features for specific applications. For example, research has already shown that certain 1,3-dioxane derivatives can act as effective modulators to overcome multidrug resistance (MDR) in cancer cells by interacting with proteins like P-glycoprotein. nih.govresearchgate.net By systematically altering the core structure, new derivatives could be optimized for enhanced potency and selectivity. This approach moves beyond serendipitous discovery towards a more predictable and efficient process for developing new chemical entities. rsc.orgnih.govucsf.edu

Synergistic Integration of Experimental and Computational Methodologies for Predictive Chemistry

The future of chemical research on this compound will be characterized by a powerful synergy between experimental and computational methods. This integrated approach allows for a cycle of prediction, synthesis, and validation that accelerates the discovery process.

Computational chemistry, using methods ranging from molecular mechanics (MM) to high-level ab initio and Density Functional Theory (DFT) calculations, can be used to predict molecular properties before a compound is ever synthesized. nih.gov These properties include:

Stable Conformations: Identifying the lowest energy three-dimensional structures. researchgate.net

Spectroscopic Signatures: Predicting NMR chemical shifts and coupling constants to aid in the characterization of synthesized compounds. nih.govresearchgate.net

Reactivity: Modeling reaction pathways and transition states to optimize synthetic conditions and predict potential side products.

These computational predictions can then guide experimental work. For example, if modeling suggests a particular derivative will have a desired conformational preference, synthetic chemists can focus their efforts on that specific target. The synthesized compound is then analyzed experimentally (e.g., via X-ray crystallography or NMR), and the results are used to refine and validate the computational models. This iterative feedback loop enhances the predictive power of the models for future designs. A combined approach using 13C NMR spectroscopy with ab initio quantum mechanics and molecular mechanics has already proven effective in understanding the conformational energy differences in substituted 1,3-dioxanes, highlighting the success of such integration. nih.gov This synergy transforms chemical research from a purely empirical endeavor to a more predictive science, enabling the more rapid and cost-effective development of advanced 1,3-dioxane derivatives.

Q & A

Q. What experimental and computational approaches determine thermodynamic properties (e.g., , )?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.